molecular formula C13H17N3O B231286 N'-isopropyl-1-methyl-1H-indole-3-carbohydrazide

N'-isopropyl-1-methyl-1H-indole-3-carbohydrazide

Cat. No.: B231286
M. Wt: 231.29 g/mol
InChI Key: FTXJYWWMJJFVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-1-methyl-1H-indole-3-carbohydrazide, also known as NMHC, is a chemical compound that has been widely researched for its potential applications in various fields of science. This compound is a derivative of indole, which is a common organic compound found in many natural products. NMHC has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N'-isopropyl-1-methyl-1H-indole-3-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. These mechanisms of action may contribute to the observed biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. This compound has also been found to modulate the immune system, enhance wound healing, and improve cognitive function. These effects suggest that this compound may have potential applications in the treatment of various diseases and conditions.

Advantages and Limitations for Lab Experiments

N'-isopropyl-1-methyl-1H-indole-3-carbohydrazide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. It is also stable under a wide range of conditions, allowing for long-term storage and use. However, this compound also has some limitations. It is poorly soluble in water, which may limit its use in certain applications. It is also relatively expensive compared to other compounds, which may limit its accessibility for some researchers.

Future Directions

There are several potential future directions for research on N'-isopropyl-1-methyl-1H-indole-3-carbohydrazide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of this compound as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.

Synthesis Methods

The synthesis of N'-isopropyl-1-methyl-1H-indole-3-carbohydrazide involves the reaction of isatin with isopropylamine and hydrazine hydrate in the presence of a catalyst. This reaction yields this compound as a white crystalline solid with a melting point of 248-250°C. The synthesis of this compound has been optimized for high yield and purity, making it suitable for various applications.

Scientific Research Applications

N'-isopropyl-1-methyl-1H-indole-3-carbohydrazide has been extensively studied for its potential applications as a pharmaceutical agent, a fluorescent probe, and a corrosion inhibitor. In the pharmaceutical industry, this compound has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been shown to possess antioxidant and anti-inflammatory properties. In addition, this compound has been used as a fluorescent probe for the detection of metal ions in biological samples. It has also been studied as a corrosion inhibitor for metal surfaces in various industrial applications.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

1-methyl-N//'-propan-2-ylindole-3-carbohydrazide

InChI

InChI=1S/C13H17N3O/c1-9(2)14-15-13(17)11-8-16(3)12-7-5-4-6-10(11)12/h4-9,14H,1-3H3,(H,15,17)

InChI Key

FTXJYWWMJJFVLL-UHFFFAOYSA-N

SMILES

CC(C)NNC(=O)C1=CN(C2=CC=CC=C21)C

Canonical SMILES

CC(C)NNC(=O)C1=CN(C2=CC=CC=C21)C

Origin of Product

United States

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